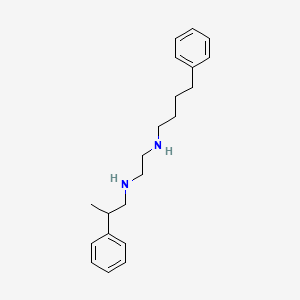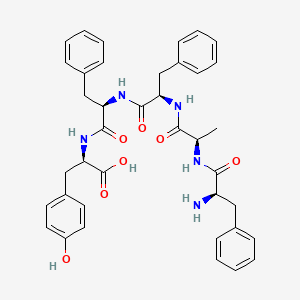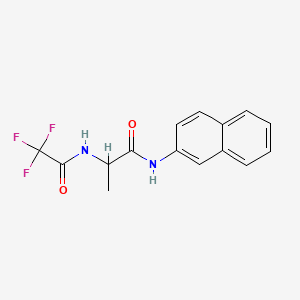![molecular formula C20H24O B12581754 1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene CAS No. 610754-82-0](/img/structure/B12581754.png)
1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a butene chain, which is further substituted with a 2-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene typically involves multiple steps. One common method includes the reaction of 4-bromo-3-(isobutoxymethyl)-3-methylbut-1-ene with benzene derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,1’-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
610754-82-0 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
[4-(2-methylpropoxy)-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C20H24O/c1-17(2)16-21-15-9-14-20(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-14,17H,9,15-16H2,1-2H3 |
Clé InChI |
AXSSKDOTTRYQRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)


![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)


![2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12581719.png)
![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)

![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
